N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Historical Context of Isoxazole-Sulfonamide Hybrids in Medicinal Chemistry
Isoxazole derivatives have been integral to drug development since the mid-20th century, with early applications in antibiotics such as cloxacillin and flucloxacillin, which utilize the isoxazolyl group to confer β-lactamase resistance. The electron-rich isoxazole ring system, characterized by adjacent nitrogen and oxygen atoms, enables diverse chemical modifications while maintaining metabolic stability. Parallelly, sulfonamides emerged as the first broadly effective antibacterial agents following Gerhard Domagk’s 1935 discovery of Prontosil, a prodrug releasing sulfanilamide.
The hybridization of these scaffolds gained momentum in the 21st century as researchers sought to overcome limitations of single pharmacophore agents. For instance, valdecoxib—a COX-2 inhibitor combining isoxazole with a sulfonamide group—demonstrated enhanced potency compared to earlier anti-inflammatory drugs. This historical progression underscores the rationale for integrating isoxazole’s versatility with sulfonamide’s target specificity.
Significance in Contemporary Pharmaceutical Research
Modern drug discovery prioritizes multifunctional hybrids to address complex disease pathways. The compound’s design aligns with trends in oncology and neurology, where isoxazole-sulfonamide hybrids have shown promise. For example, isoxazole-linked coumarin derivatives exhibit potent anticancer activity by dual inhibition of topoisomerase II and tubulin polymerization. Similarly, zonisamide—a benzisoxazole sulfonamide—leverages this synergy for anticonvulsant and neuroprotective effects.
This hybrid’s significance lies in its potential to modulate multiple targets simultaneously. The sulfonamide group may inhibit carbonic anhydrases or dihydropteroate synthase, while the isoxazole ring could interact with neurotransmitter receptors or ion channels. Such polypharmacology is particularly valuable in treating multifactorial disorders like epilepsy or metastatic cancers.
Structural Uniqueness and Molecular Complexity
The molecule’s architecture features three distinct regions:
- 3,5-Dimethylisoxazole-4-sulfonamide core : The methyl groups at positions 3 and 5 enhance lipophilicity and steric shielding of the sulfonamide, potentially improving metabolic stability.
- 2-Cyclopropyl-2-hydroxyethyl linker : The cyclopropane ring introduces strain energy that may favor specific conformations during target binding. The β-hydroxy group enables hydrogen bonding with biological targets.
- Thiophen-2-yl substituent : This heteroaromatic system contributes π-π stacking interactions and modulates electronic properties, similar to thiophene-containing anticonvulsants like zonisamide.
Notably, the stereochemistry at the hydroxy-bearing carbon remains a critical factor for activity, as seen in other sulfonamide drugs where enantiomers display differing pharmacokinetic profiles.
Rational Design Principles Leading to its Development
The compound’s design incorporates four key strategies:
- Pharmacophore Fusion : Merging the isoxazole ring (known for antimicrobial and anti-inflammatory activity) with a sulfonamide group (effective in antibacterial and antiepileptic agents) creates a dual-targeting scaffold.
- Stereoelectronic Optimization : The 3,5-dimethyl substitution on the isoxazole increases electron density at the sulfonamide nitrogen, potentially enhancing hydrogen-bond donor capacity.
- Conformational Restriction : The cyclopropane ring limits rotational freedom, preorganizing the molecule for target binding—a tactic used successfully in protease inhibitors.
- Bioisosteric Replacement : The thiophene moiety serves as a bioisostere for benzene or furan, improving solubility while maintaining aromatic interaction capabilities.
This rational approach mirrors advancements in hybrid molecule development, where structural components are selected based on complementary pharmacological profiles rather than serendipitous discovery. For instance, the thiophene substitution may facilitate blood-brain barrier penetration, making the compound a candidate for central nervous system disorders.
Structural Comparison with Related Agents
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-9-13(10(2)20-16-9)22(18,19)15-8-14(17,11-5-6-11)12-4-3-7-21-12/h3-4,7,11,15,17H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEUITZKXSIRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
The presence of the cyclopropyl group and thiophene ring contributes to its unique properties, enhancing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The functional groups present allow for:
- Hydrogen bonding : Facilitating interactions with target proteins.
- Hydrophobic interactions : Enhancing binding affinity.
- π-π stacking : Influencing the compound's reactivity and stability.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:
- Antibacterial Effects : The compound has shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL.
- Antifungal Activity : It also demonstrated activity against drug-resistant Candida strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL, suggesting potential as a therapeutic agent for fungal infections.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In cell line studies:
- Cytotoxicity : The compound exhibited IC₅₀ values between 10 µM and 20 µM against various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
- Mechanism : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's effectiveness against a panel of bacterial strains, finding it particularly potent against resistant strains. The study concluded that the compound could serve as a lead for developing new antibiotics.
-
Anticancer Research :
- In a comparative study with known anticancer agents, this compound showed comparable efficacy, suggesting it could be further explored in clinical settings for cancer treatment.
Table 1: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antibacterial | MRSA | Inhibition Zone | 100 |
| Antifungal | Drug-resistant Candida strains | MIC | 8 - 16 |
| Cytotoxicity | HeLa Cells | IC₅₀ | 10 - 20 |
| Cytotoxicity | MCF7 Cells | IC₅₀ | 10 - 20 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Functional Groups
The target compound shares structural motifs with several classes of sulfonamide and thiophene-containing derivatives:
Sulfonamide Derivatives with Aromatic Heterocycles ()
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] and their triazole derivatives [7–9] (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) exhibit sulfonamide and aromatic heterocyclic systems. Key differences include:
- Target Compound : Features a 3,5-dimethylisoxazole sulfonamide core, a cyclopropyl group, and a thiophen-2-yl substituent.
- Analogs in : Utilize phenylsulfonyl groups, difluorophenyl moieties, and triazole/thione systems.
- Key Functional Groups : Both classes contain sulfonamides, but the target compound’s cyclopropyl and isoxazole groups may enhance steric hindrance and metabolic stability compared to the phenylsulfonyl and triazole groups in analogs .
Thiophene-Containing Quinolone Derivatives ()
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives incorporate thiophene rings modified with methylthio groups. While these compounds lack sulfonamide moieties, the thiophen-2-yl group is a shared feature. The target compound’s cyclopropyl and hydroxyethyl linker may confer distinct solubility and target-binding properties compared to the quinolone-derived analogs .
Thiophen-2-yl Ethylamine Derivatives ()
Compounds such as (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (Compound d) share the 2-(thiophen-2-yl)ethyl substituent. However, the target compound’s isoxazole sulfonamide core and cyclopropyl group differentiate it from these amine oxide derivatives, which may exhibit varied pharmacokinetic profiles due to differences in polarity and hydrogen-bonding capacity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: Analogs in show C=S stretching (1243–1258 cm⁻¹) and C=O absorption (1663–1682 cm⁻¹), while triazole-thiones lack C=O bands.
- Solubility : The cyclopropyl group may reduce solubility compared to bulkier aryl substituents in analogs, though the hydroxyl group could mitigate this through hydrogen bonding.
Data Table: Structural and Functional Comparison
Q & A
Q. How should researchers document methodologies to ensure reproducibility in multi-step syntheses?
- Methodological Answer : Include detailed protocols for each step: equivalents, temperature (±2°C), and stirring speed. For novel intermediates, provide full characterization (e.g., microanalysis, [α]D for chiral centers). Use standardized templates (e.g., Global Research Letters’ guidelines) for procedural clarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
